molecular formula C6H3F3NNaO2S B2527560 Sodium 5-(trifluoromethyl)pyridine-2-sulfinate CAS No. 2098851-48-8

Sodium 5-(trifluoromethyl)pyridine-2-sulfinate

Cat. No.: B2527560
CAS No.: 2098851-48-8
M. Wt: 233.14
InChI Key: SAGBUXWBZZIXTN-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(trifluoromethyl)pyridine-2-sulfinate typically involves the oxidation of 5-(trifluoromethyl)pyridine-2-thiol using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). The resulting sulfone is then treated with sodium methoxide in methanol to yield the desired sulfinate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale oxidation and subsequent sulfonation reactions under controlled conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 5-(trifluoromethyl)pyridine-2-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for Sodium 5-(trifluoromethyl)pyridine-2-sulfinate involves its role as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. The compound facilitates the formation of carbon-carbon bonds by reacting with aryl halides, leading to the synthesis of valuable pyridine derivatives . The molecular targets and pathways involved are primarily related to the catalytic cycle of palladium in the cross-coupling process .

Comparison with Similar Compounds

  • Sodium pyridine-2-sulfinate
  • Sodium 6-methylpyridine-2-sulfinate
  • Sodium 1,1-difluoro-4-(2-methyl-1,3-dioxolan-2-yl)butane-1-sulfinate

Comparison: Sodium 5-(trifluoromethyl)pyridine-2-sulfinate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to other sulfinates. This makes it particularly valuable in cross-coupling reactions where the trifluoromethyl group can influence the electronic nature of the resulting compounds .

Properties

IUPAC Name

sodium;5-(trifluoromethyl)pyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)4-1-2-5(10-3-4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGBUXWBZZIXTN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3NNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098851-48-8
Record name Sodium 5-(Trifluoromethyl)pyridine-2-sulfinate
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